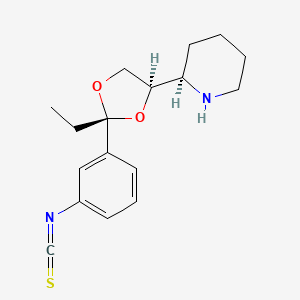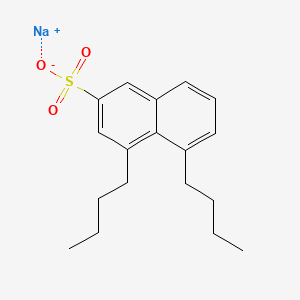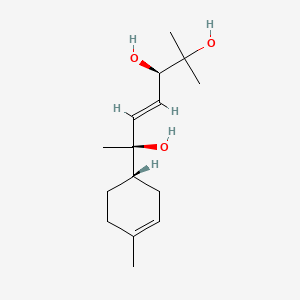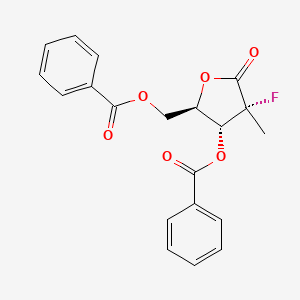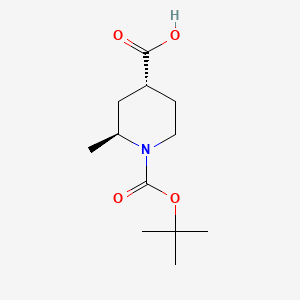
(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid, commonly referred to as Boc-Piperidine-4-carboxylic acid, is an important organic compound used in a variety of laboratory and industrial processes. It is a chiral molecule with a unique structure that can be used to synthesize a wide range of compounds. This compound has a variety of applications in the field of organic chemistry, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it has been used as a catalyst in a variety of reactions, as well as a reagent in a number of organic synthesis processes.
Scientific Research Applications
Asymmetric Synthesis
The compound has been used in the asymmetric synthesis of novel conformationally constrained D-lysine analogues with a piperidine skeleton. This process involves high-yielding reactions and diastereoselective reduction, demonstrating the compound's utility in complex organic syntheses (Etayo et al., 2008).
Enzyme Inhibition
It has been employed in the synthesis of enzyme inhibitors, specifically as potent and orally active acetyl-CoA carboxylase non-selective inhibitors. These inhibitors are significant in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).
Synthesis of Amino Acids and Derivatives
The compound is instrumental in synthesizing various amino acids and derivatives, such as trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives. These syntheses begin with different starting materials and involve multiple steps, including tribenzylation and reductive amination (Xue et al., 2002).
Cancer Treatment Applications
A derivative of this compound, featuring modifications to the piperidine ring, has been investigated for its potential in treating cancer by inhibiting Aurora A (ヘンリー, 2006).
Synthesis of Spiro[indole-3,4′-piperidin]-2-ones
The compound is utilized in synthesizing spiro[indole-3,4′-piperidin]-2-ones, important in medicinal chemistry. The synthesis involves anilide formation, N(1)-protection, and intramolecular cyclization under Pd catalysis (Freund & Mederski, 2000).
Diastereoselective Hydroxylation
It plays a role in diastereoselective hydroxylation, leading to the efficient synthesis of (2S,5R)-5-hydroxylysine and related alpha-amino acids. This process is crucial for synthesizing collagen and collagen-like proteins (Marin et al., 2002).
Protein Kinase Inhibition
A key intermediate derived from this compound is used in synthesizing CP-690550, a potent protein kinase inhibitor. The synthesis suggests potential industrial applications due to mild conditions and high yields (Hao et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(2S,4R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-9(10(14)15)5-6-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRXMSJGZWACP-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-tert-butoxycarbonyl-2-methyl-piperidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-1,3,4-Metheno-1a,3,5-triazacyclobuta[cd]pentalene(9CI)](/img/no-structure.png)
![4-Oxo-2-(tritylamino)-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B570602.png)
![6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B570604.png)
![Sodium;2-[2,3-dichloro-4-[2-(methoxymethyl)butanoyl]phenoxy]acetate](/img/structure/B570606.png)
![Tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B570607.png)
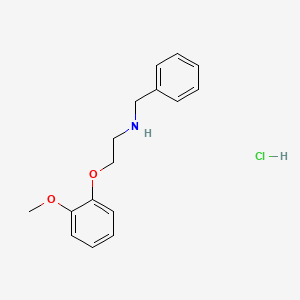
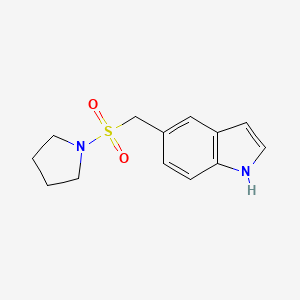
![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)
